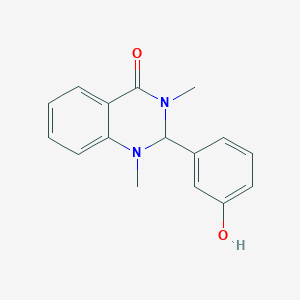
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with 1,3-dimethyl-2-aminobenzamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated or alkylated quinazolinone derivatives.
Aplicaciones Científicas De Investigación
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-cancer and anti-microbial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer activities.
Mecanismo De Acción
The mechanism of action of 2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
Modulating signaling pathways: It may affect signaling pathways that regulate cell growth and apoptosis.
Binding to receptors: The compound may bind to specific receptors on cell surfaces, altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one
- 1-(3-hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
- 1-(3-hydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethane
Uniqueness
This compound stands out due to its unique combination of a quinazolinone core with a hydroxyphenyl group. This structure imparts specific biological activities that are not observed in other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Propiedades
Número CAS |
842955-36-6 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one |
InChI |
InChI=1S/C16H16N2O2/c1-17-14-9-4-3-8-13(14)16(20)18(2)15(17)11-6-5-7-12(19)10-11/h3-10,15,19H,1-2H3 |
Clave InChI |
PKDZXHCZOQSAJB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(N(C(=O)C2=CC=CC=C21)C)C3=CC(=CC=C3)O |
Solubilidad |
38.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


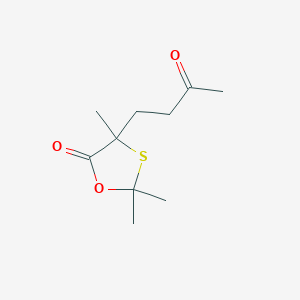
![2-methyl-3-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B14150328.png)
![N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14150329.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14150334.png)
![3-{[{(2E)-2-[(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14150342.png)
![1-(4-methoxyphenyl)-3-(4-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-1-ium](/img/structure/B14150351.png)
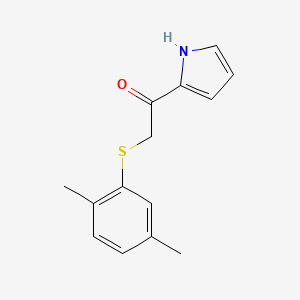
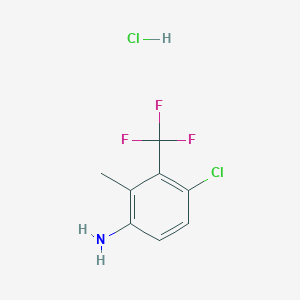
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide](/img/structure/B14150372.png)
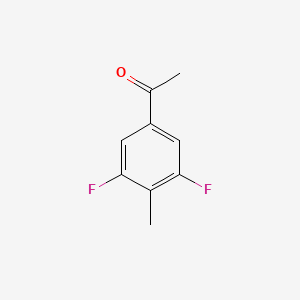

![(2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione](/img/structure/B14150388.png)


